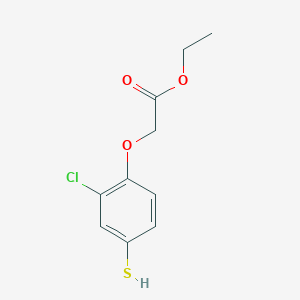
(S)-4-(1-AMINOETHYL)PHENOL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-alpha-methyl-p-hydroxybenzylamine L-malate is a chiral compound that combines the properties of an amine and a carboxylic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-methyl-p-hydroxybenzylamine L-malate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-alpha-methyl-p-hydroxybenzylamine and L-malic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure ®-alpha-methyl-p-hydroxybenzylamine L-malate.
Industrial Production Methods
In an industrial setting, the production of ®-alpha-methyl-p-hydroxybenzylamine L-malate may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may also include additional steps for quality control and optimization of reaction conditions to maximize efficiency.
化学反応の分析
Types of Reactions
®-alpha-methyl-p-hydroxybenzylamine L-malate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
®-alpha-methyl-p-hydroxybenzylamine L-malate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various compounds.
作用機序
The mechanism of action of ®-alpha-methyl-p-hydroxybenzylamine L-malate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Citrulline Malate: A compound used in sports supplements for its potential to enhance exercise performance.
L-Citrulline: An amino acid that serves as a precursor to arginine and is involved in nitric oxide production.
L-Malic Acid: A naturally occurring compound involved in the tricarboxylic acid cycle.
Uniqueness
®-alpha-methyl-p-hydroxybenzylamine L-malate is unique due to its specific combination of functional groups and chiral properties. This uniqueness makes it valuable for specific applications in asymmetric synthesis and as a potential therapeutic agent.
特性
分子式 |
C12H17NO6 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
4-[(1R)-1-aminoethyl]phenol;(2S)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m10/s1 |
InChIキー |
DAXZTBVSSNGGTB-OJXSLLNDSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)O)N.C([C@@H](C(=O)O)O)C(=O)O |
正規SMILES |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 4-[(oxiran-2-yl)methoxy]cyclohexane-1-carboxylate](/img/structure/B8642274.png)

![6-[(6-Methyl-3-pyridinyl)oxy]-3-pyridinamine](/img/structure/B8642286.png)
